molecular formula C16H12O2 B1610483 Methyl phenanthrene-2-carboxylate CAS No. 25308-63-8

Methyl phenanthrene-2-carboxylate

Cat. No.: B1610483
CAS No.: 25308-63-8
M. Wt: 236.26 g/mol
InChI Key: ATXRQOKSTOTYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenanthrene-2-carboxylate is an organic compound with the molecular formula C16H12O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid with methanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions: Methyl phenanthrene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl phenanthrene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

IUPAC Name

methyl phenanthrene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXRQOKSTOTYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498896
Record name Methyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25308-63-8
Record name Methyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl phenanthrene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl phenanthrene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl phenanthrene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl phenanthrene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl phenanthrene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl phenanthrene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.